molecular formula C14H19F3OS B14772748 2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone

2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone

Cat. No.: B14772748
M. Wt: 292.36 g/mol
InChI Key: GBDQXLFWPSHAMC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone is an organic compound with the molecular formula C14H19F3OS It is a derivative of ethanone, featuring a trifluoromethyl group and an octyl-substituted thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with 5-octylthiophene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-octylthiophen-2-yl)ethanone is unique due to its combination of a trifluoromethyl group and an octyl-substituted thiophene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C14H19F3OS

Molecular Weight

292.36 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-octylthiophen-2-yl)ethanone

InChI

InChI=1S/C14H19F3OS/c1-2-3-4-5-6-7-8-11-9-10-12(19-11)13(18)14(15,16)17/h9-10H,2-8H2,1H3

InChI Key

GBDQXLFWPSHAMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C(=O)C(F)(F)F

Origin of Product

United States

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